Lower Lipophilicity (XLogP3 2.8) Enables Superior Aqueous Compatibility vs. Naphthalene and Anthracene
Cyclobuta[a]naphthalene exhibits a calculated octanol-water partition coefficient (XLogP3) of 2.8, which is significantly lower than that of its unstrained analog naphthalene (logP = 3.3) and the larger linear PAH anthracene (logP = 4.45) [1][2][3]. This 0.5–1.65 log unit reduction in lipophilicity indicates a markedly lower tendency to partition into nonpolar phases, which is advantageous for applications requiring aqueous compatibility or specific pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (calculated) |
| Comparator Or Baseline | Naphthalene (logP = 3.3); Anthracene (logP = 4.45) |
| Quantified Difference | 0.5 log unit lower vs. naphthalene; 1.65 log unit lower vs. anthracene |
| Conditions | Calculated XLogP3 for target; experimental logP values for comparators |
Why This Matters
Reduced lipophilicity can be a critical selection criterion for applications involving aqueous media, such as biological assays, environmental fate studies, or hydrophilic material formulations.
- [1] Chem960. 249-99-0 (Cyclobuta[a]naphthalene). https://m.chem960.com/cas/249-99-0 (accessed 2026). View Source
- [2] PungentDB. Naphthalene. http://www.pungentdb.org.cn (accessed 2026). View Source
- [3] QSARDB. Anthracene. https://www.qsardb.org (accessed 2026). View Source
